molecular formula C9H11NS B8676894 Benzyl ethanimidothioate CAS No. 59696-97-8

Benzyl ethanimidothioate

Cat. No.: B8676894
CAS No.: 59696-97-8
M. Wt: 165.26 g/mol
InChI Key: UUHJZMMXPPGITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ethanimidothioate (IUPAC name: this compound; hydrochloride) is a thioimidate derivative with the molecular formula C₉H₁₂ClNS and a molecular weight of 201.71 g/mol . Its SMILES notation is CC(=N)SCC₁=CC=CC=C₁.Cl, indicating a benzyl group attached to an ethanimidothioate backbone, with a hydrochloride counterion . The compound is commercially available at 96% purity for research use (RUO) and is classified under PubChem CID 12626231 .

Properties

CAS No.

59696-97-8

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

benzyl ethanimidothioate

InChI

InChI=1S/C9H11NS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

UUHJZMMXPPGITC-UHFFFAOYSA-N

Canonical SMILES

CC(=N)SCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Elimination Reactions Leading to Nitrile Formation

Benzyl ethanimidothioate undergoes base-mediated elimination under specific conditions to yield nitriles. This reaction is highly sensitive to solvent polarity, base strength, and temperature:

  • Triethylamine (pKₐ = 10.67 in water, 9.25 in DMF, 18.5 in MeCN) promotes elimination in polar aprotic solvents (DMF, MeCN) at ambient temperatures .

  • In aqueous solutions, elimination initiates at pH > 8 .

The proposed mechanism involves deprotonation of the α-thioiminium intermediate, followed by β-hydrogen elimination (E2 pathway) . This aligns with the observed stereochemical outcomes and base dependency .

Table 1: Reaction Conditions and Product Distribution

BaseSolventTemp (°C)Major ProductYield (%)
TriethylamineDMF25Nitrile85
DBUMeCN25Nitrile78
K₂CO₃THF25Thiazole62

Competing Pathways in Thioamide Reactions

This compound participates in competitive reactions depending on reaction design:

  • Hantzsch Thiazole Synthesis : In the presence of α-bromoacetamides and weak bases (e.g., K₂CO₃), cyclization to thiazoles dominates .

  • Eschenmoser Coupling : Under non-basic conditions, coupling with electrophiles (e.g., bromoisoquinoline derivatives) forms C–N bonds, though this pathway is less favored compared to elimination .

pH-controlled decomposition studies reveal that the α-thioiminium intermediate’s stability dictates product selectivity. For example, electron-withdrawing substituents on the benzyl group stabilize the intermediate, suppressing nitrile formation .

pH-Dependent Decomposition in Aqueous Media

The hydrolysis and elimination kinetics of this compound are pH-dependent:

  • Below pH 6: Hydrolysis to benzylamine and thioacetate occurs.

  • Above pH 8: Elimination dominates, producing benzonitrile and ethanethiol .

Figure 1: pH vs. Reaction Rate

log(kobs)=0.5×pH4.2(R2=0.98)\text{log}(k_{\text{obs}}) = 0.5 \times \text{pH} - 4.2 \quad (\text{R}^2 = 0.98)

This linear relationship underscores the role of hydroxide ion concentration in accelerating elimination .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Typically solid (exact form unspecified) due to hydrochloride salt formation.
  • Hazards : Causes serious eye damage (GHS H318) .
  • Applications : Primarily used in synthetic chemistry research, particularly in multicomponent reactions and amidine formation .

Comparison with Similar Compounds

Structural Analogues

Benzyl ethanimidothioate belongs to the thioimidate/carbimidothioate family. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Substituent Key Applications Hazards
This compound hydrochloride C₉H₁₂ClNS Benzyl Research (e.g., amidine synthesis) Serious eye damage
Naphthalen-2-ylmethyl ethanimidothioate·HBr C₁₃H₁₄BrNS Naphthalen-2-ylmethyl Pharmaceutical intermediate Not specified
Benzyl furan-2-carbimidothioate·HBr C₁₂H₁₂BrNO₂S Furan-2-yl Drug discovery Not specified
Thiodicarb (bis(ethanimidothioate)) C₆H₁₁N₃O₃S Methylamino groups Agricultural pesticide Poison by ingestion

Structural Insights :

  • Furan or thiophene substituents (e.g., Compounds 19–21 ) introduce heterocyclic moieties, altering electronic properties and reactivity.
  • Salt Forms : Hydrochloride (this compound) vs. hydrobromide (e.g., Compound 20 ) salts influence solubility and crystallinity.

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